PROTAC NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases, classified under the category of proteolysis targeting chimeras (PROTACs). It exhibits a degradation concentration (DC50) of less than 50 nanomolar, indicating its high efficacy in degrading these targets without significantly affecting other related kinases such as p38γ, p38δ, JNK1/2, or ERK1/2. The compound is noted for its ability to inhibit the phosphorylation of MK2 in various cellular contexts and demonstrates antiviral activity against the Mayaro virus in human dermal fibroblasts and HeLa cells .
PROTAC NR-7h is sourced from research institutions focused on drug discovery and development, particularly in the context of cancer therapy and viral infections. It belongs to a class of small molecules designed to harness the ubiquitin-proteasome system for targeted protein degradation. The compound's design leverages ligands that bind to E3 ubiquitin ligases, specifically cereblon (CRBN) and von Hippel-Lindau (VHL), facilitating the selective degradation of target proteins .
The synthesis of PROTAC NR-7h involves several steps, primarily utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) as a key reaction mechanism. The general method includes:
The molecular structure of PROTAC NR-7h can be described by its chemical formula with a molecular weight of approximately 998.87 g/mol. The structure features multiple functional groups that facilitate binding to both the target protein (p38α/β) and the E3 ligase .
PROTAC NR-7h primarily engages in reactions that lead to the ubiquitination and subsequent degradation of its target proteins. The mechanism involves:
The mechanism of action for PROTAC NR-7h involves a unique bifunctional approach where one end of the molecule selectively binds to p38α or p38β while the other end binds to an E3 ligase. This dual binding facilitates:
PROTAC NR-7h has significant potential applications in scientific research, particularly in:
PROteolysis TArgeting Chimeras (PROTACs) represent a transformative approach in chemical biology and therapeutic development. These heterobifunctional molecules consist of three elements: a ligand binding the target protein (POI), a ligand recruiting an E3 ubiquitin ligase, and a chemical linker connecting both moieties. PROTACs exploit the cell’s endogenous ubiquitin-proteasome system (UPS) to induce selective degradation of disease-associated proteins. Upon forming a ternary complex (POI-PROTAC-E3 ligase), the POI is polyubiquitinated and degraded by the 26S proteasome [1] [6].
Unlike traditional small-molecule inhibitors that block protein activity through occupancy-driven pharmacology, PROTACs operate via an event-driven mechanism. This catalytic process allows a single PROTAC molecule to degrade multiple target proteins, offering advantages in potency, duration of action, and overcoming drug resistance [4] [8]. By eliminating the entire protein, PROTACs ablate all its functions (enzymatic, scaffolding, or regulatory), making them particularly effective against "undruggable" targets lacking defined active sites [6] [10]. Clinical validation of this approach is demonstrated by ARV-110 (targeting androgen receptor) and ARV-471 (targeting estrogen receptor), which have shown promising results in oncology trials [5] [8].
Table 1: Key Advantages of PROTACs vs. Traditional Inhibitors
Property | PROTACs | Traditional Inhibitors |
---|---|---|
Mechanism | Event-driven degradation | Occupancy-driven inhibition |
Catalytic Efficiency | Yes (reusable) | No (stoichiometric binding) |
Target Scope | Undruggable proteins, all functions ablated | Proteins with defined active sites |
Resistance Potential | Low (overcomes mutations/overexpression) | High (vulnerable to mutations) |
NR-7h is a potent and selective PROTAC degrader targeting the p38α (MAPK14) and p38β (MAPK11) isoforms of the mitogen-activated protein kinase (MAPK) family. Structurally, it comprises:
p38 MAPKs are stress-activated kinases regulating inflammation, apoptosis, and cellular stress responses. NR-7h achieves isoform-selective degradation by exploiting subtle conformational differences between p38 isoforms. It exhibits a DC₅₀ (half-maximal degradation concentration) of 24 nM for p38α and 48 nM for p38β in cancer cell lines (e.g., T47D, MDA-MB-231) after 24 hours of treatment. Crucially, it spares p38γ, p38δ, JNK, and ERK isoforms even at high concentrations (>1 µM), as confirmed by global proteomic analyses [2] [3]. Functionally, NR-7h phenocopies p38α genetic knockout, suppressing phosphorylation of the downstream kinase MK2 in UV-treated cancer cells and LPS-stimulated macrophages [2] [10].
Table 2: Structural and Functional Profile of NR-7h
Property | Specification |
---|---|
Chemical Formula | C₄₈H₅₀BrF₂N₉O₈ |
Molecular Weight | 998.87 g/mol |
E3 Ligase | CRBN |
Targets Degraded | p38α (DC₅₀ = 24 nM), p38β (DC₅₀ = 48 nM) |
Selectivity | No degradation of p38γ, p38δ, JNK1/2, ERK1/2 (global proteomics) |
Key Effects | Inhibits MK2 phosphorylation; impairs viral replication in fibroblasts and HeLa cells |
The p38 MAPK pathway is a central regulator of inflammation, stress responses, and tumor progression. Dysregulation of p38α/β isoforms is implicated in multiple pathologies:
Notably, PROTAC-mediated degradation of p38α/β overcomes limitations of small-molecule inhibitors, such as compensatory kinase activation and limited target residence time. In vivo studies confirm NR-7h’s bioavailability and efficacy in xenograft models, positioning it as a tool for probing p38 biology and a therapeutic candidate [2] [10].
Table 3: Comparative Efficacy of NR-7h vs. p38 Inhibitors in Viral Replication
Treatment | Cell Type | Viral Yield Reduction (MAYV) | Mechanism |
---|---|---|---|
NR-7h (1 µM) | Human Dermal Fibroblasts | >90% | p38α/β degradation |
SB203580 (10 µM) | HeLa Cells | 60–70% | Catalytic inhibition |
Losmapimod (10 µM) | HDFs | 65–75% | Catalytic inhibition |
p38α Knockout | HeLa Cells | >95% | Genetic ablation |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2